molecular formula C15H13NO4S B5778834 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid

2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid

Cat. No. B5778834
M. Wt: 303.3 g/mol
InChI Key: QDJKQCPTNGZUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid, also known as PAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PAA is a derivative of 5-aminosalicylic acid (5-ASA) and has been shown to exhibit anti-inflammatory and antioxidant properties.

Mechanism of Action

The exact mechanism of action of 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid is not yet fully understood. However, it is believed that 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid has been shown to exhibit anti-inflammatory and antioxidant effects in various in vitro and in vivo models. In a study conducted on rats with colitis, 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid was found to reduce inflammation and oxidative stress markers, such as myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels. 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell culture models.

Advantages and Limitations for Lab Experiments

2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid has several advantages for use in lab experiments, including its low toxicity, stability, and ease of synthesis. However, 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid also has some limitations, including its limited solubility in water and its potential to interfere with some biochemical assays.

Future Directions

There are several future directions for research on 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid. One potential avenue of research is the development of 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid-based drugs for the treatment of inflammatory conditions. Another area of research is the investigation of 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid's potential use as a natural herbicide in agriculture. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid and its effects on various biochemical pathways. Finally, the synthesis of novel materials using 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid as a precursor is an area of research that holds promise for future applications.

Synthesis Methods

2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid can be synthesized through a multi-step process involving the reaction of 5-ASA with phenylthioacetic acid, followed by acylation with acetic anhydride and hydrolysis with sodium hydroxide. The final product obtained is 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid, which can be purified through recrystallization.

Scientific Research Applications

2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid has been shown to exhibit anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. In agriculture, 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid has been shown to have herbicidal properties and has been studied for its potential use as a natural herbicide. In material science, 2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid has been investigated for its potential use in the synthesis of novel materials.

properties

IUPAC Name

2-hydroxy-5-[(2-phenylsulfanylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-13-7-6-10(8-12(13)15(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8,17H,9H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJKQCPTNGZUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid

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